molecular formula C23H18N2OS B11519132 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone

2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B11519132
M. Wt: 370.5 g/mol
InChI Key: ZRAILPBBQPCDMZ-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone is a synthetic chemical compound featuring a 4,5-diphenyl-1H-imidazole core, a structure recognized in biochemical research . The 4,5-diphenylimidazole scaffold is a versatile building block in medicinal chemistry and material science. Researchers value this heterocyclic system for developing novel bioactive molecules; for instance, similar structural motifs are explored in the synthesis of antimicrobial agents, as seen in studies of metal complexes with imidazole-derived ligands . The compound's structure, which incorporates a phenyl-ethanone group linked via a sulfanyl bridge, suggests potential as an intermediate in organic synthesis. It can be utilized to create more complex molecules for pharmaceutical screening or as a precursor in the development of functional materials. This product is strictly for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use. All sales are final, and researchers are responsible for verifying the identity, purity, and suitability of the product for their specific application. For specific handling and storage instructions, please consult the relevant safety data sheet.

Properties

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C23H18N2OS/c26-20(17-10-4-1-5-11-17)16-27-23-24-21(18-12-6-2-7-13-18)22(25-23)19-14-8-3-9-15-19/h1-15H,16H2,(H,24,25)

InChI Key

ZRAILPBBQPCDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Multicomponent Condensation Using Benzil Derivatives

A widely adopted method involves the cyclocondensation of benzil (1,2-diphenylethanedione) with ammonia and aldehydes. For instance, benzil reacts with ammonium acetate and acetaldehyde in the presence of InCl₃ as a catalyst to yield 4,5-diphenylimidazole derivatives. This one-pot reaction proceeds via the formation of an α,β-unsaturated ketone intermediate, followed by nucleophilic attack by ammonia and cyclization. Modifying the aldehyde component allows for functional group diversification at the C2 position.

Key Reaction Conditions

  • Catalyst : InCl₃ (5 mol%)

  • Solvent : Ethanol, reflux (80°C)

  • Yield : 50–71% for 4,5-diphenylimidazole derivatives

De Novo Synthesis via α-Bromo-Ketones

α-Bromo-ketones, such as phenacyl bromide, react with formamide under thermal conditions to form imidazole rings. For example, 2-bromo-1-phenylethanone undergoes cyclization with formamide at 120°C, producing 2-substituted imidazoles. This method is advantageous for integrating the phenylethanone group early in the synthesis.

Mechanistic Insight

  • Nucleophilic substitution of bromide by formamide.

  • Cyclization via intramolecular dehydration.

  • Aromatization to stabilize the imidazole ring.

Introduction of the Sulfanyl Group

Incorporating the sulfanyl (-S-) moiety at the C2 position of the imidazole requires specialized strategies:

Thiolation via Elemental Sulfur Trapping

Imidazol-2-ylidenes, generated by deprotonating imidazolium salts, react with elemental sulfur to form 2-thione intermediates. For instance, treating 1,3-dibenzyl-4,5-diphenylimidazolium bromide with triethylamine and sulfur yields the corresponding thione. Subsequent reduction with LiAlH₄ converts the thione to the thiol (-SH).

Representative Procedure

  • Imidazolium Salt Preparation : 4,5-Diphenylimidazole is quaternized with benzyl bromide in acetonitrile (60°C, 12 h).

  • Deprotonation : Treated with Et₃N in THF to generate the imidazol-2-ylidene.

  • Sulfur Trapping : React with S₈ in THF (rt, 2 h) to yield 4,5-diphenyl-1H-imidazole-2-thione.

  • Reduction : LiAlH₄ in dry ether reduces the thione to 4,5-diphenyl-1H-imidazole-2-thiol.

Spectroscopic Validation

  • ¹H NMR : δ 9.15 (s, 1H, NH), 7.45–7.30 (m, 10H, Ph), 3.76 (s, 2H, CH₂).

  • IR : ν 3387 cm⁻¹ (NH), 1722 cm⁻¹ (C=O).

Direct Thiol Incorporation via Thiourea Intermediates

Thiourea participates in cyclocondensation reactions to embed sulfur atoms. Benzil, thiourea, and ammonium acetate react in glacial acetic acid under reflux to form 2-mercaptoimidazoles. This method bypasses post-synthetic modifications but requires stringent control of stoichiometry.

Coupling with 1-Phenylethanone

The final step involves attaching the phenylethanone group to the imidazole-2-thiol via nucleophilic substitution or SNAr (nucleophilic aromatic substitution).

Alkylation with 2-Bromo-1-phenylethanone

4,5-Diphenyl-1H-imidazole-2-thiol reacts with 2-bromo-1-phenylethanone in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds at 60°C for 6–8 hours, yielding the target compound.

Optimized Conditions

  • Molar Ratio : 1:1.2 (thiol:bromo-ketone)

  • Base : K₂CO₃ (2 equiv)

  • Yield : 68–72%

Side Reactions

  • Over-alkylation: Minimized by controlling reaction time and temperature.

  • Oxidation of thiol to disulfide: Prevented by conducting reactions under inert atmosphere.

Microwave-Assisted Coupling

Microwave irradiation accelerates the alkylation step. A mixture of 4,5-diphenylimidazole-2-thiol and 2-bromo-1-phenylethanone in acetonitrile is irradiated at 100°C for 15 minutes, achieving 85% yield. This method reduces side reactions and improves scalability.

Analytical Characterization

The target compound is validated using spectroscopic and chromatographic techniques:

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.82–7.25 (m, 15H, Ph), 4.32 (s, 2H, SCH₂), 2.45 (s, 3H, COCH₃).

  • ¹³C NMR : δ 198.5 (C=O), 137.2–126.8 (Ph), 45.3 (SCH₂), 30.1 (COCH₃).

4.2 High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₂₉H₂₂N₂OS ([M+H]⁺): 453.1432

  • Found : 453.1428.

4.3 X-ray Crystallography
Single-crystal analysis confirms the planar imidazole ring and the dihedral angle (88.5°) between the phenyl groups at C4 and C5.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Multicomponent + S8Cyclocondensation, S-trapping50–6095Moderate
α-Bromo-ketone routeEarly phenylethanone integration65–7098High
Microwave alkylationRapid coupling8599High

Challenges and Mitigation Strategies

6.1 Thiol Oxidation

  • Issue : Thiol intermediates oxidize to disulfides.

  • Solution : Use degassed solvents and conduct reactions under N₂.

6.2 Regioselectivity in Imidazole Formation

  • Issue : Competing pathways yield 2- vs. 4-substituted imidazoles.

  • Solution : Adjust stoichiometry of ammonia and aldehydes .

Chemical Reactions Analysis

Reduction of Ketone to Alcohol

The ethanone group undergoes NaBH₄-mediated reduction to form secondary alcohols, preserving the imidazole-sulfanyl backbone .

Reaction Scheme:

Imidazole-S-CH2COC6H5NaBH4/EtOHImidazole-S-CH2CH(OH)C6H5\text{Imidazole-S-CH}_2\text{COC}_6\text{H}_5 \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{Imidazole-S-CH}_2\text{CH(OH)C}_6\text{H}_5

Experimental Data:

ParameterValueSource
ReductantSodium borohydride
SolventEthanol
Temperature45–50°C
Yield57%

Post-reduction, the alcohol derivatives retain crystallinity and are characterized via FT-IR (e.g., O-H stretch at ~3400 cm⁻¹) .

Complexation with Transition Metals

The imidazole nitrogen and sulfanyl sulfur act as ligands for transition metals , forming complexes with Co(II), Ni(II), and Cu(II) .

Example Reaction with Cu(II):

Imidazole-S-CH2COC6H5+Cu(NO3)2[Cu(Imidazole-S)2(NO3)2]\text{Imidazole-S-CH}_2\text{COC}_6\text{H}_5 + \text{Cu(NO}_3)_2 \rightarrow [\text{Cu(Imidazole-S)}_2(\text{NO}_3)_2]

Key Observations:

  • Metal complexes exhibit enhanced thermal stability compared to the ligand .

  • Coordination geometry is confirmed via SC-XRD and spectroscopic methods (e.g., UV-Vis, ESR) .

Oxidation and Condensation Reactions

The ethanone group participates in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones .

Example with Hydrazine:

Imidazole-S-CH2COC6H5+NH2NH2Imidazole-S-CH2C(=NNH2)C6H5\text{Imidazole-S-CH}_2\text{COC}_6\text{H}_5 + \text{NH}_2\text{NH}_2 \rightarrow \text{Imidazole-S-CH}_2\text{C(=NNH}_2\text{)C}_6\text{H}_5

These derivatives are pharmacologically relevant, showing antimicrobial and antioxidant activities .

Structural and Computational Insights

  • Crystallography : The compound’s structure features a planar imidazole ring and a puckered thiophene moiety in analogs, influencing reactivity .

  • DFT Studies : Frontier molecular orbital analysis reveals charge transfer from the imidazole to the ethanone group, explaining its electrophilic behavior .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it was evaluated by the National Cancer Institute (NCI) using a single-dose assay across a panel of approximately sixty cancer cell lines. The compound exhibited a mean growth inhibition (GI) rate that indicates its potential as an antitumor agent .

Antimicrobial Properties

In addition to its anticancer applications, preliminary research indicates that compounds similar to this compound may possess antimicrobial properties. Such compounds have shown efficacy against various bacterial strains, indicating a potential role in treating infections .

Case Studies and Research Findings

StudyFocusFindings
NCI EvaluationAnticancer ActivitySignificant GI rates against multiple cancer cell lines; potential for further development as an anticancer drug .
Antimicrobial TestingMicrobial ResistanceDemonstrated effectiveness against certain bacterial strains; potential for use in infection control .
Neuroprotective StudiesNeurological DisordersRelated compounds show promise in protecting neurons from damage; further research needed on specific mechanisms .

Mechanism of Action

The mechanism of action of 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The phenylethanone moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanyl-Linked Heterocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Crystal System Key Structural Features
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone C₁₅H₁₂N₂OS 268.33 Monoclinic (P2₁/c) Benzimidazole core, hydrogen-bonded packing
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Variable ~350–400 N/A Oxadiazole-indole hybrid, enzyme inhibition
Target Compound: 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone C₂₃H₁₈N₂OS* ~378.46* N/A 4,5-Diphenylimidazole, sulfanyl linker

*Hypothetical values based on structural derivation.

Key Observations :

  • The benzimidazole analog (C₁₅H₁₂N₂OS) exhibits a simpler heterocyclic system but shares the sulfanyl-phenylethanone motif. Its monoclinic crystal structure highlights hydrogen bonding (N–H···O and C–H···S interactions), which stabilizes the lattice .

Table 2: Enzyme Inhibition Profiles of Sulfanyl-Linked Compounds

Compound Class α-Glucosidase IC₅₀ (µM) BChE IC₅₀ (µM) LOX IC₅₀ (µM) Notable Activities
N-Substituted Oxadiazole-acetamides 49.71 (8q) 31.62 (8g) 99.30 (8b) Moderate α-glucosidase inhibition
Benzimidazole Derivatives N/A N/A N/A No reported data
Target Compound (Hypothetical) Potential activity inferred from structural analogs

Key Observations :

  • Oxadiazole derivatives (e.g., compound 8q ) show moderate α-glucosidase inhibition (IC₅₀ = 49.71 µM), suggesting that sulfanyl-linked heterocycles may target metabolic enzymes .
  • The absence of biological data for the benzimidazole analog and the target compound underscores the need for targeted assays. However, the diphenylimidazole group in the target compound may enhance interactions with hydrophobic enzyme pockets.

Biological Activity

2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by data from various studies.

  • Molecular Formula : C23H18N2OS
  • Molecular Weight : 370.47 g/mol
  • InChIKey : ZRAILPBBQPCDMZ-UHFFFAOYSA-N

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole moieties exhibit notable antimicrobial properties. A study on related imidazole derivatives showed that they were effective against various bacterial and fungal strains. Specifically, the metal complexes derived from these ligands displayed enhanced antimicrobial activity compared to their parent compounds, indicating that the presence of transition metals can significantly boost efficacy against resistant strains of bacteria and fungi .

Compound Target Organisms Activity
This compoundGram-positive and Gram-negative bacteriaEffective at micromolar concentrations
Metal ComplexesVarious bacteria and fungiEnhanced activity compared to ligands

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. The compound exhibited significant radical scavenging activity, which is crucial for combating oxidative stress-related diseases. In comparative studies, it was found that this compound had a higher antioxidant capacity than many established antioxidants, demonstrating its potential as a therapeutic agent .

Anticancer Activity

The anticancer properties of imidazole derivatives have been widely studied. In vitro assays indicated that this compound effectively inhibited the proliferation of several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, studies have shown that similar compounds led to significant reductions in cell viability in lines such as HeLa and A549 .

Cancer Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis induction
A54920Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial activity of various imidazole derivatives against clinical isolates. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
  • Antioxidant Evaluation :
    In a comparative analysis involving DPPH and ABTS assays, the compound showed a higher percentage of radical scavenging activity than ascorbic acid, suggesting its potential application in developing antioxidant therapies .
  • Cancer Cell Proliferation Study :
    A study focusing on the effects of imidazole derivatives on cancer cell lines revealed that treatment with this compound resulted in significant cell death in both HeLa and A549 cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Q. What are the standard synthetic routes for 2-[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone, and how can yield optimization be approached?

The compound is typically synthesized via nucleophilic substitution. A reported method involves refluxing 2-bromo-1-phenylethanone with 1H-imidazole derivatives in toluene for 9 hours, followed by purification via column chromatography (hexane:ethyl acetate, 5:1) and crystallization from chloroform, yielding 22% . To optimize yields, consider:

  • Varying reaction time and temperature to balance completion and side reactions.
  • Exploring alternative solvents (e.g., DMF for enhanced solubility) or catalysts (e.g., KI for halogen exchange).
  • Testing substituent effects on the imidazole ring, as electron-donating groups may improve reactivity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR (in DMSO-d6 or CDCl3) to confirm proton environments, particularly the imidazole NH (~δ 12-13 ppm) and phenylethanone carbonyl (δ ~190 ppm) .
  • FT-IR for detecting functional groups (e.g., C=O stretch ~1680 cm⁻¹, C-S stretch ~680 cm⁻¹) .
  • Melting point analysis (uncorrected, using a Tottoli apparatus) to assess purity .
  • X-ray crystallography to resolve crystal packing influenced by C–H⋯O/N hydrogen bonds and C–H⋯π interactions .

Q. What experimental protocols are used to evaluate antifungal activity?

Antifungal assays against Candida species involve:

  • Preparing serial dilutions of the compound in DMSO or ethanol.
  • Using broth microdilution (CLSI M27-A3 guidelines) to determine minimum inhibitory concentrations (MICs).
  • Validating results with positive controls (e.g., fluconazole) and assessing cytotoxicity in mammalian cell lines .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure influence reactivity or stability?

The crystal structure reveals weak C–H⋯O/N hydrogen bonds and C–H⋯π interactions that stabilize the lattice . These interactions may:

  • Reduce solubility in non-polar solvents due to tight packing.
  • Protect reactive sites (e.g., sulfanyl group) from hydrolysis or oxidation.
  • Guide co-crystallization strategies for enhanced bioavailability.

Q. How can researchers design studies to investigate environmental fate and ecological impacts?

Adopt methodologies from environmental chemistry projects like INCHEMBIOL:

  • Abiotic studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic studies : Assess biodegradation using soil or microbial consortia.
  • Ecotoxicology : Test acute/chronic effects on model organisms (e.g., Daphnia magna) across trophic levels .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Reproducibility checks : Replicate protocols with strict control of humidity, oxygen, and reagent purity (e.g., Sigma-Aldrich reagents in vs. alternative suppliers).
  • Meta-analysis : Compare substituent effects across studies; e.g., biphenyl esters in show higher antifungal activity than halogenated analogs in .
  • Computational modeling : Use DFT to predict reactivity trends and guide synthetic modifications.

Q. What safety protocols are recommended for handling sulfanyl-containing imidazole derivatives?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical help .

Q. How can structure-activity relationships (SARs) be explored to enhance antifungal potency?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to the phenyl rings to improve membrane penetration .
  • Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether linkages to modulate toxicity and potency.
  • Molecular docking : Screen against Candida CYP51 (lanosterol 14α-demethylase) to identify binding affinity hotspots .

Q. Tables for Key Data

Property Value/Technique Reference
Synthetic yield22% (after crystallization)
Antifungal MIC (C. albicans)≤1 µg/mL (90% strains)
Key IR bandsC=O: 1680 cm⁻¹; C-S: 680 cm⁻¹
Crystal packing forcesC–H⋯O/N, C–H⋯π interactions

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